2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide is an organic compound that features a biphenyl group linked to a triazole ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl-4-ol is reacted with an appropriate halide (e.g., 4-bromobiphenyl) in the presence of a base to form the biphenyl ether.
Formation of the Triazole Ring: The biphenyl ether is then reacted with a hydrazine derivative to form the triazole ring.
Acetamide Formation: The triazole compound is then reacted with an acylating agent to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the biphenyl group.
Substitution: The compound can undergo substitution reactions, particularly on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives of the triazole ring or biphenyl group.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives are known to be effective.
Industry: The compound may find applications in the development of new materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to interact with metal ions and other biological molecules, which could be part of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: An aromatic organic compound used in the production of polymers.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar biphenyl and triazole structures.
Uniqueness
2-(Biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide is unique due to its specific combination of a biphenyl group and a triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)10-22-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21) |
InChI Key |
WDCRNQSGJLHNNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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